molecular formula C24H26N4O5S B605494 Ampicillinyl-D-phenylglycine CAS No. 1207726-28-0

Ampicillinyl-D-phenylglycine

Cat. No. B605494
M. Wt: 482.56
InChI Key: VSAAMYOCWYQYDF-OSAVLUCMSA-N
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Description

Ampicillinyl-D-phenylglycine is a compound with the molecular formula C24H26N4O5S . It is also known as Ampicillin EP Impurity E . The molecular weight of this compound is 482.6 g/mol .


Synthesis Analysis

The impurity Ampicillinyl-D-phenylglycine originates during the preparation of Ampicillin trihydrate. The amidation of the carboxylic acid of Ampicillin with D-phenylglycine generates Ampicillinyl-D-phenylglycine . A facile synthetic process for these impurities was developed from commercially available raw materials .


Molecular Structure Analysis

The IUPAC name of Ampicillinyl-D-phenylglycine is (2R)-2-[[ (2S,5R,6R)-6-[[ (2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid . The InChI and SMILES strings provide further details about its molecular structure .

Scientific Research Applications

  • Metabolic Engineering for Production : Müller et al. (2006) discuss how metabolic engineering can be applied to produce D-phenylglycine (D-Phg), a crucial side chain building block for semi-synthetic antibiotics like ampicillin, from glucose. This involves creating an artificial biosynthesis pathway to convert phenylpyruvate to D-Phg (Müller et al., 2006).

  • Production from Racemic Mixtures : Bossi et al. (1998) explored the production of pure D-phenylglycine from racemic mixtures using Penicillin G acylase in a process that involves trapping the enzyme in a multicompartment electrolyzer to prevent reverse reactions, thereby enhancing the production efficiency (Bossi et al., 1998).

  • Solubility Studies for Ampicillin Production : Felix et al. (2016) and Santana et al. (2010) conducted studies on the solubility of ampicillin and phenylglycine in various conditions, crucial for understanding and optimizing the crystallization step in the enzymatic synthesis of ampicillin (Felix et al., 2016), (Santana et al., 2010).

  • Green Chemistry in Ampicillin Synthesis : Langen et al. (2001) investigated the recycling of D-phenylglycine in the ampicillin production process. Their research suggests that using a mixture of side-chain donors, including D-phenylglycine, can make the process more economical and environmentally friendly (Langen et al., 2001).

  • Improving Enzymatic Synthesis Efficiency : Youshko et al. (2002) and others have focused on optimizing the penicillin acylase-catalyzed synthesis of ampicillin, enhancing its efficiency through methods like applying a pH gradient or exploring the adsorption of components on hydrophobic resins (Youshko et al., 2002), (Vieira et al., 2003).

  • Synthetic Methods for D-Phenylglycine : YamadaShun-ichi and HashimotoShun-ichi (1976) described a method for the asymmetric synthesis of D-phenylglycine, a vital component in penicillin and cephalosporin antibiotics (YamadaShun-ichi & HashimotoShun-ichi, 1976).

properties

IUPAC Name

(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAAMYOCWYQYDF-OSAVLUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153005
Record name Ampicillinyl-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00153005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ampicillinyl-D-phenylglycine

CAS RN

1207726-28-0
Record name Ampicillinyl-D-phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicillinyl-D-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00153005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPICILLINYL-D-PHENYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
DR Devi, K Basavaiah, ASK Reddy, GA Kumar - 2023 - researchsquare.com
… : Ampicillinyl-d-phenylglycine (Ph. Eur impurity E) & l-Ampicillin (Ph. Eur impurity B). The impurity Ampicillinyl-d-phenylglycine … d-phenylglycine to give Ampicillinyl-dphenylglycine, the …
Number of citations: 2 www.researchsquare.com
C Suresh, DR Devi, B Aegurla, ASK Reddy, KVV Rao… - Chemical Papers, 2023 - Springer
… to obtain Ampicillinyl-d-phenylglycine 2 crude … Ampicillinyl-d-phenylglycine (2). To the best of our knowledge there is no report available for the synthesis of Ampicillinyl-d-phenylglycine (…
Number of citations: 0 link.springer.com
M Shamsipur, Z Talebpour, HR Bijanzadeh… - … of pharmaceutical and …, 2002 - Elsevier
… and basic conditions, temperature and sunlight would cause to increase the degradation of Amp resulting in the appearance of the PA, penilloic acid and ampicillinyl-d-phenylglycine …
Number of citations: 28 www.sciencedirect.com
L Zhang, XL Cheng, Y Liu, M Liang, H Dong… - Journal of Analytical …, 2014 - hindawi.com
Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MS n ) was used to separate and identify related substances in …
Number of citations: 12 www.hindawi.com

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